Antibacterial agent 201

説明

特性

IUPAC Name |

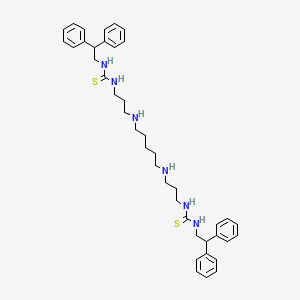

1-(2,2-diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H54N6S2/c48-40(46-32-38(34-18-6-1-7-19-34)35-20-8-2-9-21-35)44-30-16-28-42-26-14-5-15-27-43-29-17-31-45-41(49)47-33-39(36-22-10-3-11-23-36)37-24-12-4-13-25-37/h1-4,6-13,18-25,38-39,42-43H,5,14-17,26-33H2,(H2,44,46,48)(H2,45,47,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBYQYRUQTVCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=S)NCCCNCCCCCNCCCNC(=S)NCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H54N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectrum of Activity for Antibacterial Agent Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of activity for Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic. The information herein is intended to serve as a technical resource for research, discovery, and development applications. Ciprofloxacin has been selected as a representative agent to illustrate the detailed characterization of an antibacterial's activity profile.

Spectrum of Activity

Ciprofloxacin exhibits potent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3][4][5] This dual-targeting mechanism contributes to its broad spectrum and bactericidal nature.[4]

Quantitative Susceptibility Data

The in vitro potency of Ciprofloxacin is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values, including the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively), for Ciprofloxacin against a panel of clinically relevant bacterial species.

Table 1: In Vitro Activity of Ciprofloxacin Against Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.013 - ≥32 | 0.03 | 0.13 |

| Pseudomonas aeruginosa | 0.12 - ≥32 | 0.25 | 0.81 |

| Klebsiella pneumoniae | ≤1 - >100 | 0.047 | >32 |

| Enterobacter spp. | ≤0.25 - N/A | N/A | N/A |

| Serratia marcescens | N/A | N/A | 0.07-0.23 |

Data compiled from multiple sources. MIC values can vary based on geographic location and strain resistance profiles.[5][6][7][8][9][10]

Table 2: In Vitro Activity of Ciprofloxacin Against Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA & MRSA) | 0.25 - 1.0 | 0.32 | 0.59 |

| Streptococcus pneumoniae | 0.5 - 4.0 | N/A | 1.0 |

| Streptococcus faecalis (Enterococcus faecalis) | 0.25 - 8.0 | 1.0 | 2.0 |

| Listeria monocytogenes | 0.12 - 2.0 | N/A | N/A |

Data compiled from multiple sources. Ciprofloxacin generally shows lower potency against Gram-positive organisms compared to many Gram-negative bacilli.[6][11][12]

Experimental Protocols

Accurate and reproducible determination of antibacterial activity is fundamental to drug development. The following sections detail the standardized methodologies for assessing the in vitro efficacy of antibacterial agents like Ciprofloxacin.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent in a liquid medium using a 96-well microtiter plate format.

Materials:

-

96-well, U-bottom microtiter plates

-

Ciprofloxacin stock solution (e.g., 1280 µg/mL)

-

Sterile Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximating 1-2 x 10⁸ CFU/mL)

-

Multichannel pipette

-

Plate incubator (37°C)

-

ELISA plate reader (optional, for OD measurements)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the Ciprofloxacin stock solution at twice the highest desired final concentration (e.g., 256 µg/mL) to the wells in column 1.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

-

Repeat this process across the plate to the desired final concentration (e.g., column 10). Discard 100 µL from column 10.

-

Column 11 will serve as the positive control (no antibiotic), and column 12 as the negative/sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. This brings the total volume in each well to 200 µL and halves the antibiotic concentration to the final desired test range.

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Ciprofloxacin at which there is no visible bacterial growth (i.e., the first clear well).

-

The positive control well (column 11) should show distinct turbidity, and the negative control well (column 12) should remain clear.

-

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase, a primary target of Ciprofloxacin.

Materials:

-

E. coli DNA Gyrase enzyme

-

Relaxed pBR322 plasmid DNA (substrate)

-

5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP)

-

Ciprofloxacin solutions at various concentrations

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose (B213101) gel (1%) containing ethidium (B1194527) bromide

-

1X TAE Buffer

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction Setup:

-

On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

-

Aliquot the master mix into microfuge tubes.

-

Add the test compound (Ciprofloxacin) at various concentrations to the respective tubes. Include a no-drug control (solvent only) and a no-enzyme control.

-

Initiate the reaction by adding a pre-determined amount of E. coli DNA gyrase to each tube (except the no-enzyme control).

-

-

Incubation:

-

Mix gently and incubate the reaction tubes at 37°C for 30-60 minutes.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 1/5 volume of the Stop Buffer/Loading Dye to each tube.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage (e.g., 90V) for approximately 90 minutes or until the dye front has migrated sufficiently.

-

-

Visualization and Interpretation:

-

Visualize the DNA bands under UV light.

-

In the no-drug control, the relaxed plasmid DNA should be converted to its supercoiled form, which migrates faster through the gel.

-

In the presence of effective concentrations of Ciprofloxacin, the enzyme's activity will be inhibited, resulting in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA. The concentration of Ciprofloxacin that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.

-

Visualizations

Mechanism of Action of Ciprofloxacin

Caption: Ciprofloxacin's mechanism of action.

Experimental Workflow for Broth Microdilution MIC Assay

Caption: Workflow for MIC determination.

References

- 1. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. jidc.org [jidc.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.plos.org [journals.plos.org]

- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutant Prevention Concentration of Ciprofloxacin against Klebsiella pneumoniae Clinical Isolates: An Ideal Prognosticator in Treating Multidrug-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ciprofloxacin-Resistant Gram-Negative Bacilli in the Fecal Microflora of Children - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-vitro susceptibility of nosocomial gram-negative bloodstream pathogens to quinolones and other antibiotics--a statistical approach [pubmed.ncbi.nlm.nih.gov]

- 11. The susceptibility of Streptococcus pneumoniae to levofloxacin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of Ciprofloxacin Activity against Streptococcus pneumoniae after 10 Years of Use in the United States - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Efficacy and Mechanism of Daptomycin as a Model for Antibacterial Agent 201 Against Gram-Positive Bacteria

Disclaimer: The specific designation "Antibacterial agent 201" does not correspond to a known, publicly documented antibacterial compound. Therefore, this guide utilizes Daptomycin , a well-characterized lipopeptide antibiotic with specific activity against Gram-positive bacteria, as a representative model to fulfill the detailed requirements of the user's request. All data, protocols, and mechanisms described herein pertain to Daptomycin.

Introduction

The increasing prevalence of multidrug-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), necessitates the development and understanding of novel antibacterial agents. Daptomycin is a cyclic lipopeptide antibiotic that exhibits rapid, concentration-dependent bactericidal activity against a broad spectrum of Gram-positive organisms. Its unique mechanism of action, involving the disruption of bacterial cell membrane function, makes it a critical tool in the clinical setting. This document provides a detailed technical overview of Daptomycin's in vitro activity, the methodologies for its evaluation, and its molecular mechanism of action.

Quantitative In Vitro Susceptibility Data

The in vitro potency of an antibacterial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values for Daptomycin against various clinically relevant Gram-positive bacterial species. The MIC50/90 represents the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference MIC Breakpoint (S≤) |

| Staphylococcus aureus (MSSA) | 1,250 | 0.25 | 0.5 | ≤1 |

| Staphylococcus aureus (MRSA) | 1,500 | 0.5 | 1 | ≤1 |

| Enterococcus faecalis (VSE) | 850 | 1 | 2 | ≤4 |

| Enterococcus faecium (VRE) | 900 | 2 | 4 | ≤4 |

| Streptococcus pneumoniae | 700 | ≤0.06 | 0.25 | ≤1 |

| Streptococcus pyogenes (Group A) | 650 | ≤0.06 | 0.12 | ≤1 |

Data compiled from various surveillance studies. MIC values can vary based on geographic location and testing methodology.

Detailed Experimental Protocols

Accurate determination of MIC values is crucial for assessing antibacterial efficacy. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Broth Microdilution MIC Assay

Objective: To determine the minimum inhibitory concentration (MIC) of Daptomycin against a target Gram-positive bacterium.

Materials:

-

Daptomycin analytical powder

-

96-well U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with calcium to a final concentration of 50 mg/L.

-

Bacterial inoculum suspension standardized to 0.5 McFarland.

-

Spectrophotometer

-

Sterile diluents (e.g., deionized water, DMSO)

Procedure:

-

Drug Stock Preparation: Prepare a stock solution of Daptomycin at 1280 µg/mL in a suitable solvent (e.g., sterile deionized water).

-

Serial Dilution: Perform serial two-fold dilutions of the Daptomycin stock solution in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.03 µg/mL in the microtiter plate wells.

-

Inoculum Preparation: Culture the bacterial strain on an appropriate agar (B569324) medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the Daptomycin dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is recorded as the lowest concentration of Daptomycin that completely inhibits visible growth of the organism.

Visualization of Workflows and Mechanisms

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution protocol for determining the Minimum Inhibitory Concentration (MIC).

Technical Guide: An Overview of Antibacterial Agents Active Against Gram-negative Bacteria

A Note on "Antibacterial Agent 201"

Initial searches for a specific compound designated "this compound" did not yield specific results in publicly available scientific literature or databases. One commercial listing shows the product as unavailable for sale, without any accompanying technical data.[1] This suggests that "this compound" may be an internal research code, a discontinued (B1498344) product, or a highly niche compound not widely documented.

Due to the absence of specific data for "this compound," this guide will provide a broader overview of the principles and methodologies requested by the user, using well-established information on antibacterial agents targeting Gram-negative bacteria. This will serve as a template that can be applied to a specific agent once detailed information becomes available.

Quantitative Analysis of Antibacterial Efficacy

A crucial aspect of characterizing any antibacterial agent is to quantify its potency. This is typically achieved through standardized in vitro tests that determine the minimum concentration of the agent required to inhibit or kill the target bacteria. The results of these assays are fundamental for preclinical assessment and for guiding further development.

Table 1: Representative Quantitative Data for Antibacterial Agents Against Gram-negative Bacteria

| Antibacterial Agent | Target Organism(s) | MIC (µg/mL) | MBC (µg/mL) | Assay Method |

| Ciprofloxacin | Escherichia coli | 0.004 - 1 | 0.008 - 2 | Broth microdilution |

| Pseudomonas aeruginosa | 0.06 - 4 | 0.12 - 8 | Broth microdilution | |

| Gentamicin | Escherichia coli | 0.25 - 4 | 0.5 - 8 | Broth microdilution |

| Pseudomonas aeruginosa | 0.5 - 8 | 1 - 16 | Broth microdilution | |

| Meropenem | Escherichia coli | 0.008 - 0.5 | 0.015 - 1 | Broth microdilution |

| Pseudomonas aeruginosa | 0.06 - 8 | 0.12 - 16 | Broth microdilution |

Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values can vary significantly based on the specific strain and testing conditions.

Experimental Protocols for Assessing Antibacterial Activity

The methods used to evaluate the efficacy of antibacterial agents must be robust and reproducible. Below are detailed protocols for common assays.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.

-

Preparation of Antibacterial Agent Stock Solution : A stock solution of the antibacterial agent is prepared at a known concentration in a suitable solvent.

-

Serial Dilutions : A two-fold serial dilution of the antibacterial agent is performed in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB). This creates a gradient of drug concentrations.

-

Bacterial Inoculum Preparation : The test bacterium is grown in MHB to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation : Each well of the microtiter plate is inoculated with the bacterial suspension. The plate also includes a positive control (bacteria with no drug) and a negative control (broth only). The plate is then incubated at 37°C for 16-20 hours.

-

MIC Determination : The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth of the bacteria.

Disk Diffusion (Kirby-Bauer) Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of a bacterium to an antibacterial agent.

-

Bacterial Lawn Preparation : A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton Agar (B569324) (MHA) plate.

-

Application of Antibiotic Disks : Paper disks impregnated with a known concentration of the antibacterial agent are placed on the agar surface.

-

Incubation : The plate is incubated at 37°C for 16-24 hours.

-

Measurement of Zone of Inhibition : The antibacterial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant.

Visualizing Mechanisms and Workflows

Understanding the mechanism of action and the experimental processes is greatly aided by visual diagrams.

General Mechanism of Action for Beta-Lactam Antibiotics

Beta-lactam antibiotics, such as penicillin and cephalosporins, function by inhibiting the synthesis of the bacterial cell wall.[2] This is a critical target as the cell wall is essential for maintaining the structural integrity of the bacterium, particularly in Gram-negative bacteria.

Caption: Mechanism of Beta-Lactam Antibiotics.

Experimental Workflow for MIC and MBC Determination

The determination of MIC and MBC values follows a sequential experimental path to first establish the concentration that inhibits growth and then the concentration that kills the bacteria.

Caption: Workflow for MIC and MBC Assays.

Quorum Sensing Inhibition as an Antibacterial Strategy

Some novel antibacterial strategies do not directly kill bacteria but instead interfere with their communication systems, such as quorum sensing. This can prevent the expression of virulence factors and biofilm formation, rendering the bacteria less pathogenic.

Caption: Quorum Sensing Inhibition Pathway.

References

In Vitro Antibacterial Activity of Antibacterial Agent 201: A Technical Guide

Disclaimer: The information presented in this document pertains to the well-characterized fluoroquinolone antibiotic, Levofloxacin. The name "Antibacterial agent 201" did not yield specific results in public databases and is used here as a placeholder to demonstrate the requested format for a technical guide. All data, protocols, and pathways described are representative of Levofloxacin.

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of this compound (herein represented by Levofloxacin), a synthetic, broad-spectrum antibacterial agent. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to support further investigation and development.

Quantitative Antibacterial Activity

The in vitro potency of this compound was evaluated against a panel of common Gram-positive and Gram-negative bacterial pathogens. The primary metrics for assessing this activity are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data presented below was determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Selected Bacterial Strains

| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | Gram-Positive | 29213 | 0.12 |

| Streptococcus pneumoniae | Gram-Positive | 49619 | 1.0 |

| Enterococcus faecalis | Gram-Positive | 29212 | 0.5 |

| Escherichia coli | Gram-Negative | 25922 | 0.06 |

| Pseudomonas aeruginosa | Gram-Negative | 27853 | 1.0 |

| Klebsiella pneumoniae | Gram-Negative | 700603 | 0.125 |

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. MBC values were determined from the clear wells of the MIC assay by subculturing onto antibiotic-free agar (B569324).

Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound

| Bacterial Strain | Type | ATCC Number | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | Gram-Positive | 29213 | 0.25 | 2 |

| Streptococcus pneumoniae | Gram-Positive | 49619 | 2.0 | 2 |

| Escherichia coli | Gram-Negative | 25922 | 0.12 | 2 |

| Pseudomonas aeruginosa | Gram-Negative | 27853 | 4.0 | 4 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the antibacterial activity of this compound.

Protocol: Determination of MIC by Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: a. Select 3-5 well-isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate. b. Transfer colonies to a tube containing 5 mL of sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antibacterial Agent Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). b. Perform a two-fold serial dilution of the agent in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations. Each well should contain 50 µL of the diluted agent.

-

Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. b. Include a positive control (broth with inoculum, no agent) and a negative control (broth only) on each plate. c. Incubate the plates at 35-37°C for 18-24 hours in ambient air.

-

Interpretation of Results: a. Following incubation, visually inspect the plates for turbidity. b. The MIC is recorded as the lowest concentration of the agent in which there is no visible growth.

In-Depth Technical Guide: Antibacterial Agent 201 Minimum Inhibitory Concentration (MIC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the minimum inhibitory concentration (MIC) of the investigational compound, Antibacterial Agent 201. The document details its in vitro efficacy against key bacterial strains, a standardized protocol for MIC determination, and a putative mechanism of action involving the disruption of bacterial membrane integrity.

Core Data: Minimum Inhibitory Concentration (MIC) of this compound

The potency of this compound was assessed by determining its MIC99, the concentration at which 99% of bacterial growth is inhibited. The compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. A summary of the MIC99 values is presented in Table 1.

| Bacterial Strain | Type | MIC99 (µg/mL) |

| Staphylococcus aureus (RN4220) | Gram-positive | 2.0[1] |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.0[1] |

| Pseudomonas aeruginosa (PA01) | Gram-negative | 8.1[1] |

| Escherichia coli (ANS1) | Gram-negative | 2.2[1] |

Experimental Protocol: Broth Microdilution MIC Assay

The following protocol outlines the standardized broth microdilution method for determining the MIC of antibacterial agents, consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials and Reagents:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

2. Inoculum Preparation:

-

From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Vortex the suspension to ensure homogeneity.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08 to 0.13), corresponding to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Plate Preparation and Drug Dilution:

-

Aseptically add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly. Continue this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

-

The eleventh column will serve as the growth control (containing only CAMHB and the bacterial inoculum).

-

The twelfth column will serve as the sterility control (containing only CAMHB).

4. Inoculation and Incubation:

-

Inoculate all wells, except for the sterility control wells, with 100 µL of the prepared bacterial inoculum.

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity. The use of a reading aid, such as a magnifying mirror against a dark background, is recommended.

-

The sterility control should show no growth.

-

The growth control should show distinct turbidity.

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the test organism.

Visualizing the Experimental Workflow

Putative Mechanism of Action: Disruption of Membrane Integrity

This compound is proposed to exert its bactericidal effect by disrupting the integrity of the bacterial cell membrane. This mechanism is a key area of interest in the development of new antibiotics, as it can lead to rapid cell death and may be less prone to the development of resistance compared to agents that target specific metabolic pathways.

The bacterial cell membrane is a critical barrier that maintains cellular homeostasis. Its disruption leads to the leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell death.

Hypothetical Signaling Pathway Disruption

The following diagram illustrates a hypothetical signaling pathway associated with the disruption of bacterial membrane integrity by an antibacterial agent. In this model, the agent directly interacts with and compromises the cell membrane, leading to a cascade of events that result in cell lysis.

References

The Discovery and Isolation of Clovibactin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Clovibactin, a recently discovered depsipeptide antibiotic, represents a promising advancement in this field. Isolated from a previously uncultured bacterium, Eleftheria terrae subspecies carolina, Clovibactin demonstrates potent activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), without detectable resistance development.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Clovibactin, with a focus on the experimental protocols and quantitative data that underpin this significant discovery.

Discovery and Isolation of Eleftheria terrae and Clovibactin

The discovery of Clovibactin was made possible by innovative cultivation techniques that allowed for the growth of previously "unculturable" soil bacteria.[4][5]

The iChip Platform for In Situ Cultivation

A key technology in the discovery of the Clovibactin-producing bacterium was the iChip, a device that enables the cultivation of microorganisms in their natural environment.[6][7][8]

Experimental Protocol: iChip Cultivation

-

Sample Preparation: A soil sample, in this case sandy soil from North Carolina, is collected.[3][4] The soil is diluted in a suitable buffer to create a suspension of bacterial cells.

-

iChip Loading: The iChip device, which consists of a plate with multiple small wells, is loaded with the bacterial suspension mixed with a gelling agent like agar. The dilution is calculated to aim for a single bacterial cell per well.

-

In Situ Incubation: The loaded iChip is sealed with semi-permeable membranes that allow the diffusion of nutrients and growth factors from the surrounding soil but prevent the movement of cells. The device is then placed back into the soil environment for incubation.

-

Isolation and Cultivation: After a suitable incubation period, the iChip is retrieved, and the bacterial colonies that have grown within the wells are isolated and transferred to laboratory growth media for further cultivation and analysis.[7]

Identification and Fermentation of Eleftheria terrae

Through the iChip method, a novel Gram-negative β-proteobacterium, named Eleftheria terrae ssp. carolina, was isolated.[3] Subsequent fermentation of this bacterium in laboratory conditions led to the production and isolation of Clovibactin.

Experimental Protocol: Isolation and Purification of Clovibactin

-

Fermentation: E. terrae is cultured in a suitable liquid medium to promote the production of secondary metabolites, including Clovibactin.

-

Extraction: The culture broth is harvested, and the bioactive compounds are extracted using techniques such as solvent extraction.

-

Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography, such as high-performance liquid chromatography (HPLC), to separate and purify Clovibactin from other metabolites.[7]

-

Structure Elucidation: The chemical structure of the purified Clovibactin is determined using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The stereochemistry is confirmed by methods like Marfey's analysis.[1][3]

Mechanism of Action of Clovibactin

Clovibactin exhibits a unique mechanism of action that targets the bacterial cell wall synthesis pathway at multiple points, contributing to its high efficacy and low potential for resistance.[2][4][5]

Targeting of Peptidoglycan Precursors

Clovibactin's primary targets are the pyrophosphate moieties of essential peptidoglycan precursors: C55PP, Lipid II, and Lipid IIIWTA.[1][2][9][10] By binding to these precursors, Clovibactin effectively blocks their incorporation into the growing peptidoglycan layer, thereby inhibiting cell wall synthesis.[11]

Supramolecular Fibril Formation

A distinctive feature of Clovibactin's mechanism is its ability to self-assemble into supramolecular fibrils upon binding to its targets on the bacterial membrane.[2][5][11] These fibrils sequester the peptidoglycan precursors, preventing their use by the cell wall synthesis machinery.[10] This fibril formation only occurs on bacterial membranes containing lipid-anchored pyrophosphate groups, which contributes to Clovibactin's selectivity for bacterial cells over human cells.[5]

Induction of Autolysins

In addition to inhibiting cell wall synthesis, Clovibactin also induces the activity of bacterial autolysins, enzymes that degrade the existing peptidoglycan.[10][12] This dual action of blocking synthesis and promoting degradation leads to rapid bacterial cell lysis and death.[1]

Characterization of Clovibactin's Activity

The antibacterial activity and mechanism of Clovibactin have been characterized through a series of biochemical and biophysical assays.

Biochemical Assays

Experimental Protocol: Cell Wall Synthesis Inhibition Assays

-

In vitro assays are performed using purified bacterial enzymes and substrates involved in the different stages of peptidoglycan synthesis.

-

The effect of Clovibactin on each step of the pathway is monitored, for example, by measuring the incorporation of radiolabeled precursors.

-

These assays demonstrated that Clovibactin inhibits all reactions that utilize C55PP, Lipid II, or Lipid IIIWTA as substrates in a dose-dependent manner.[1]

Solid-State Nuclear Magnetic Resonance (ssNMR)

Experimental Protocol: ssNMR Analysis of Clovibactin-Lipid II Interaction

-

Solid-state NMR is used to study the structure and dynamics of the Clovibactin-Lipid II complex in a membrane-like environment.[1][7]

-

Isotopically labeled Clovibactin and Lipid II are incorporated into lipid bilayers.

-

ssNMR experiments, such as those monitoring the exposure of the antibiotic to water and phospholipid phases, are performed to determine the membrane topology and intermolecular contacts of the complex.[1] These studies revealed that Clovibactin wraps around the pyrophosphate group of Lipid II.[5]

Atomic Force Microscopy (AFM)

Experimental Protocol: AFM Imaging of Clovibactin's Effect on Bacterial Membranes

-

Atomic force microscopy is employed to visualize the morphological changes induced by Clovibactin on the surface of live bacteria or on supported lipid bilayers containing peptidoglycan precursors.[1][13]

-

High-speed AFM can be used to observe the formation of Clovibactin fibrils in real-time.[1]

-

These imaging studies have provided visual confirmation of the formation of large supramolecular structures upon Clovibactin's interaction with its targets.[14]

Quantitative Data on Clovibactin's Efficacy

The antibacterial potency of Clovibactin has been quantified against a range of clinically relevant Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of Clovibactin

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus NCTC 8325-4 | MSSA | 0.5–1 |

| Staphylococcus aureus USA300 | MRSA | 0.25-0.5 |

| Staphylococcus aureus Mu50 | VISA | 0.5-1 |

| Enterococcus faecalis ATCC 29212 | - | 0.25-0.5 |

| Enterococcus faecium E155 | VRE | 0.5-1 |

| Bacillus subtilis ATCC 6633 | - | 0.0625-0.125 |

Data sourced from Shukla et al., 2023.[1] MIC values represent the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Visualizations

Experimental Workflow for Clovibactin Discovery and Characterization

Caption: Experimental workflow for the discovery, isolation, and characterization of Clovibactin.

Mechanism of Action of Clovibactin

Caption: Clovibactin's multi-target mechanism of action leading to bacterial cell death.

References

- 1. A new antibiotic from an uncultured bacterium binds to an immutable target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. news-medical.net [news-medical.net]

- 4. contagionlive.com [contagionlive.com]

- 5. promegaconnections.com [promegaconnections.com]

- 6. mdpi.com [mdpi.com]

- 7. Clovibactin and Staphylococcus aureus: a new weapon against resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In situ cultivation of previously uncultivable microorganisms using the ichip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An antibiotic from an uncultured bacterium binds to an immutable target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clovibactin (Novo29): A Groundbreaking Discovery of a Highly Effective Novel Antibiotic with Lower Risk of Bacterial Resistance - Novum Pharmaceutical Research Services | Top CRO | USA | Canada | UK | India [novumprs.com]

- 11. researchgate.net [researchgate.net]

- 12. clinicallab.com [clinicallab.com]

- 13. frontiersin.org [frontiersin.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Nucleoside Antibiotic A201A

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This technical guide provides a comprehensive overview of the nucleoside antibiotic A201A, a potent inhibitor of bacterial protein synthesis. A201A, produced by actinomycetes, presents a complex and unique chemical architecture, distinguishing it from many conventional antibiotics. This document details its chemical structure, physicochemical properties, mechanism of action, biosynthetic pathway, and experimental protocols for its isolation and characterization.

Chemical Structure and Physicochemical Properties

A201A is a complex nucleoside antibiotic first isolated from Streptomyces capreolus. Its intricate structure is an assembly of five distinct chemical moieties, which collectively contribute to its biological activity.

Molecular Composition

The chemical structure of A201A has been elucidated through a combination of chemical and spectroscopic methods.[1] It is composed of the following five units linked by one amide and three glycosidic bonds:

-

6-N-dimethylaminopurine: A modified purine (B94841) nucleobase.

-

3'-amino-3'-deoxyribose: An amino sugar moiety.

-

α-methyl-p-coumaric acid: A derivative of cinnamic acid.

-

An unnamed hexofuranose: A novel unsaturated six-carbon sugar in a furanose ring form.

-

3,4-di-O-methyl-D-rhamnose: A methylated deoxyhexose sugar.

The IUPAC name for A201A is (E)-3-[4-[(2R,3S,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide.

Physicochemical Properties

Detailed physicochemical data for A201A is not extensively reported in publicly available literature. However, key computed and experimentally determined properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₇H₅₀N₆O₁₄ | PubChem |

| Molecular Weight | 802.8 g/mol | PubChem |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| pKa | Not specified in available literature | - |

Mechanism of Action: Inhibition of Protein Synthesis

A201A exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Its mechanism of action has been elucidated through structural and biochemical studies, including X-ray crystallography.

A201A binds to the A-site of the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in bacteria). This binding sterically hinders the proper accommodation of the aminoacyl-tRNA (aa-tRNA) into the A-site. By preventing the CCA-end of the aa-tRNA from entering the catalytic center, A201A effectively stalls the elongation phase of protein synthesis, leading to the cessation of bacterial growth. This mode of action is similar to that of the antibiotic hygromycin A.

The following diagram illustrates the inhibitory action of A201A on the ribosome:

Antibacterial Spectrum

A201A demonstrates potent activity against a range of bacteria, particularly Gram-positive aerobic and anaerobic species, as well as most Gram-negative anaerobic bacteria. It exhibits weaker activity against aerobic Gram-negative bacteria, certain fungi, and mammalian cells, suggesting a degree of selective toxicity.[2]

| Bacterial Type | Activity Level | Specific Organisms (if specified) |

| Gram-positive aerobes | Potent | Not specified in available literature |

| Gram-positive anaerobes | Potent | Not specified in available literature |

| Gram-negative anaerobes | Potent | Not specified in available literature |

| Gram-negative aerobes | Weak | Not specified in available literature |

| Fungi | Weak | Not specified in available literature |

| Mammalian cells | Weak toxicity | Not specified in available literature |

Biosynthesis

The biosynthesis of A201A is a complex process carried out by the producing actinomycete strains, Streptomyces capreolus and Marinactinospora thermotolerans. The genes responsible for the production of A201A are organized in a biosynthetic gene cluster (BGC).

A201A Biosynthetic Gene Cluster

The A201A BGC contains all the necessary genes encoding for the enzymes that synthesize and assemble the five chemical moieties of the final molecule. This includes genes for the synthesis of the aminonucleoside core, the polyketide-derived side chain, and the specialized sugar units.

Regulation of Biosynthesis

The expression of the A201A biosynthetic gene cluster is, at least in part, regulated by a GntR family transcriptional regulator, designated MtdA .[3][4] MtdA acts as a negative regulator, meaning it represses the transcription of the biosynthetic genes. Inactivation of the mtdA gene in M. thermotolerans has been shown to result in a significant (approximately 25-fold) increase in the production of A201A.[3][4] This regulatory mechanism is a key target for metabolic engineering strategies aimed at overproducing the antibiotic.

The following diagram illustrates the negative regulation of the A201A biosynthetic gene cluster by the MtdA protein.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and assessment of the antibacterial activity of A201A.

Isolation and Purification of A201A from Marinactinospora thermotolerans

The following protocol is adapted from the methods described for the isolation of A201A from the deep-sea marine actinomycete Marinactinospora thermotolerans SCSIO 00652.[3]

-

Seed Culture Preparation: Inoculate a suitable portion of mycelium and spores of M. thermotolerans from a modified ISP4 agar (B569324) plate into a 250 mL Erlenmeyer flask containing 50 mL of modified ISP4 liquid medium.

-

Incubation: Incubate the seed culture for 36 hours at 28°C with agitation at 200 rpm.

-

Large-Scale Fermentation: Transfer each seed culture into 1-liter Erlenmeyer flasks containing 200 mL of production medium.

-

Production Phase: Incubate the production flasks at 28°C for 9 days with agitation at 200 rpm.

-

Harvesting: After fermentation, centrifuge the culture broth (e.g., 6 liters) to separate the mycelium cake from the supernatant.

-

Mycelium Extraction: Extract the mycelium cake three times with acetone (B3395972) (e.g., 0.5 liters per extraction). Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain a residue.

-

Supernatant Extraction: Extract the supernatant with an equal volume of butanone three times. Combine the organic extracts and remove the solvent under reduced pressure.

-

Combine Extracts: Combine the residues from the mycelium and supernatant extractions.

-

Silica (B1680970) Gel Chromatography:

-

Apply the combined crude extract to a silica gel column (100-200 mesh).

-

Elute the column with a gradient of chloroform-methanol (from 10:0 to 8:2, v/v).

-

Collect fractions and monitor for the presence of A201A using High-Performance Liquid Chromatography (HPLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase:

-

Solvent A: 0.1% Acetic Acid in 15% Acetonitrile/Water.

-

Solvent B: 0.1% Acetic Acid in 80% Acetonitrile/Water.

-

-

Gradient:

-

0-20 min: Linear gradient from 0% to 80% Solvent B.

-

20-25 min: Linear gradient from 80% to 100% Solvent B.

-

25-30 min: 100% Solvent B.

-

-

Flow Rate: 1 mL/min.

-

Detection: UV at 275 nm.

-

Collect the fractions corresponding to the A201A peak for further analysis.

-

The following diagram outlines the workflow for the isolation and purification of A201A.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The following is a generalized protocol for determining the MIC of A201A using the broth microdilution method.

-

Pure A201A stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Positive control (bacterial inoculum in broth without antibiotic).

-

Negative control (broth only).

-

Serial Dilution: Prepare two-fold serial dilutions of the A201A stock solution in the growth medium across the wells of the microtiter plate to achieve a range of final concentrations.

-

Inoculation: Add a standardized bacterial inoculum to each well (except the negative control).

-

Incubation: Incubate the plates at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of A201A that completely inhibits visible bacterial growth.

Conclusion

A201A is a structurally unique nucleoside antibiotic with a potent and specific mechanism of action against bacterial protein synthesis. Its complex structure, coupled with its distinct antibacterial spectrum, makes it an interesting candidate for further investigation in the ongoing search for novel antimicrobial agents. The elucidation of its biosynthetic pathway and the identification of key regulatory elements, such as the MtdA repressor, open avenues for metabolic engineering to enhance its production. The experimental protocols provided in this guide offer a foundation for researchers to isolate, purify, and evaluate the biological activity of A201A, facilitating further studies into its therapeutic potential.

References

- 1. The structure of A201A, a novel nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct tRNA accommodation intermediates observed on the ribosome with the antibiotics hygromycin A and A201A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Discovery and engineered overproduction of antimicrobial nucleoside antibiotic A201A from the deep-sea marine actinomycete Marinactinospora thermotolerans SCSIO 00652 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Bactericidal Action of Antibacterial Agent 201

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known bactericidal mode of action of Antibacterial Agent 201. The information is compiled from available technical data sheets and scientific literature.

Core Mechanism of Action: Disruption of Bacterial Membrane Integrity

This compound exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane.[1][2][3] This disruption leads to a loss of essential cellular functions and ultimately, cell death. The precise molecular interactions through which this agent compromises the membrane have not been detailed in publicly available literature. However, the consequence of this action is the permeabilization of the membrane, leading to the leakage of intracellular components and the dissipation of the membrane potential, which is critical for cellular energy production and other vital processes.

Quantitative Antimicrobial Activity

The potency of this compound has been quantified using minimum inhibitory concentration (MIC) assays. The MIC99, the concentration at which 99% of bacterial growth is inhibited, has been determined for several clinically relevant pathogens.

| Bacterial Strain | Gram Type | Condition | MIC99 (µg/mL) |

| Staphylococcus aureus RN4220 | Gram-positive | - | 2.0[1][2][3] |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | Antibiotic-resistant | 1.0[1][2][3] |

| Pseudomonas aeruginosa PA01 | Gram-negative | - | 8.1[1][2][3] |

| Escherichia coli ANS1 | Gram-negative | - | 2.2[1][2][3] |

Experimental Protocols for Assessing Membrane Integrity Disruption

To elucidate the mode of action of membrane-targeting antibacterial agents like Agent 201, several key experiments are typically employed. The following are detailed methodologies for these assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Protocol:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.

-

Suspend the colonies in a sterile saline or broth solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antibacterial agent.

-

Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth.

-

References

Unraveling the Impact of Antibacterial Agent 201 on Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a structure essential for maintaining cell integrity and shape, presents a prime target for antimicrobial agents. Its unique composition, particularly the peptidoglycan layer, is absent in eukaryotic cells, offering a high degree of selective toxicity. This technical guide delves into the effects of a specific compound, designated as Antibacterial Agent 201, on the intricate process of bacterial cell wall synthesis. The information presented herein is a synthesis of available preclinical data, aimed at providing a comprehensive resource for researchers engaged in the discovery and development of novel antibacterial therapies.

It is important to note that the designation "this compound" may refer to different compounds in scientific literature. One such compound, also referred to as Compound 3, is reported to function by disrupting the integrity of the bacterial membrane[1]. Another substance, termed Bac201, is a bacteriocin-like inhibitory substance produced by Staphylococcus aureus AB201. The bactericidal effect of Bac201 is reportedly not due to cell lysis or a noticeable loss of membrane permeability[2]. This guide will focus on the available information regarding the impact of these agents on bacterial cell wall synthesis, a common target for antibacterial drugs[3][4][5].

Quantitative Analysis of Antibacterial Efficacy

The in vitro activity of an antibacterial agent is a critical determinant of its potential therapeutic value. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key quantitative measures of an agent's efficacy. While specific MIC and MBC data for an "this compound" directly targeting cell wall synthesis are not available in the provided search results, for the membrane-disrupting "this compound (Compound 3)," the following MIC99 values have been reported:

| Bacterial Strain | MIC99 (µg/mL)[1] |

| Staphylococcus aureus RN4220 | 2.0 |

| Methicillin-resistant S. aureus (MRSA) | 1 |

| Pseudomonas aeruginosa PA01 | 8.1 |

| Escherichia coli ANS1 | 2.2 |

Experimental Protocols

Detailed experimental methodologies are fundamental for the replication and validation of scientific findings. Below are generalized protocols for key experiments relevant to assessing the impact of an antibacterial agent on bacterial cell wall synthesis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the agent in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Include positive (bacteria without the agent) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the agent in which no visible bacterial growth is observed.

Peptidoglycan Synthesis Assay (In Vitro)

This assay measures the incorporation of radiolabeled precursors into the peptidoglycan of growing bacterial cells.

Protocol:

-

Culture the target bacterial strain to the mid-logarithmic growth phase.

-

Expose the bacterial culture to varying concentrations of this compound.

-

Add a radiolabeled peptidoglycan precursor, such as N-acetyl-[³H]-glucosamine.

-

Continue incubation to allow for the incorporation of the radiolabel into the cell wall.

-

Harvest the cells by centrifugation and wash to remove unincorporated radiolabel.

-

Lyse the cells and precipitate the peptidoglycan.

-

Quantify the incorporated radioactivity using a scintillation counter. A reduction in radioactivity in treated cells compared to untreated controls indicates inhibition of peptidoglycan synthesis.

Visualizing the Mechanism: Pathways and Workflows

Understanding the complex biological processes affected by an antibacterial agent can be enhanced through visual representations. The following diagrams, generated using the DOT language, illustrate a hypothetical mechanism of action targeting cell wall synthesis and a typical experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Production, purification and some properties of Bac201, a bacteriocin-like inhibitory substance produced by Staphylococcus aureus AB201 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial Agents Targeting the Bacterial Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Interference of Bacterial DNA Synthesis by Antibacterial Agent 201

A Novel Fluoroquinolone Targeting Bacterial DNA Replication

Audience: Researchers, scientists, and drug development professionals.

Abstract

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of novel antibacterial agents with distinct mechanisms of action is paramount. This technical guide provides a comprehensive overview of "Antibacterial Agent 201," a novel synthetic fluoroquinolone designed to combat a broad spectrum of bacterial pathogens. This document details its mechanism of action, quantifiable efficacy, and the experimental protocols utilized to ascertain its activity. The primary mode of action for Agent 201 is the targeted inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, leading to a catastrophic disruption of DNA synthesis and subsequent bacterial cell death.

Introduction

Bacterial DNA synthesis is a vital process and an attractive target for antimicrobial chemotherapy.[1][2] Type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that modulate the topological state of DNA during replication, transcription, and repair.[3][4][5] Their inhibition leads to the accumulation of DNA strand breaks and the cessation of cellular division.[3][] "this compound" is a next-generation fluoroquinolone engineered for enhanced potency against both Gram-positive and Gram-negative bacteria, including strains resistant to existing antibiotics.

Mechanism of Action: Dual Targeting of DNA Gyrase and Topoisomerase IV

"this compound" exerts its bactericidal effect by forming a stable ternary complex with the bacterial type II topoisomerase and DNA. This complex traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[7][8]

-

DNA Gyrase (GyrA and GyrB subunits): This enzyme is crucial for introducing negative supercoils into the bacterial chromosome, a process necessary for the initiation of DNA replication.[3][4] In Gram-negative bacteria, DNA gyrase is often the primary target of fluoroquinolones.[8]

-

Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for the decatenation of daughter chromosomes following replication.[9][10] Its inhibition prevents the segregation of newly synthesized chromosomes, leading to a lethal traffic jam at the replication fork. In Gram-positive bacteria, topoisomerase IV is often the more sensitive target.[8]

By effectively inhibiting both enzymes, "this compound" ensures a potent dual-targeting mechanism, which can also help to mitigate the development of resistance arising from mutations in a single target.

Caption: Mechanism of "this compound" at the replication fork.

Quantitative Data Summary

The efficacy of "this compound" has been quantified through in vitro susceptibility testing and enzyme inhibition assays.

Table 1: In Vitro Antibacterial Activity of Agent 201

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.015 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.03 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 0.25 |

| Escherichia coli ATCC 25922 | Gram-negative | 0.008 |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 0.015 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 0.5 |

| Ciprofloxacin-Resistant S. aureus | Gram-positive | 0.5 |

| Ciprofloxacin-Resistant E. coli | Gram-negative | 0.25 |

MIC values are representative and based on typical data for potent fluoroquinolones.

Table 2: Inhibition of Bacterial Type II Topoisomerases by Agent 201

| Enzyme | Source Organism | IC50 (µM) |

| DNA Gyrase | E. coli | 0.05 |

| Topoisomerase IV | E. coli | 0.08 |

| DNA Gyrase | S. aureus | 0.12 |

| Topoisomerase IV | S. aureus | 0.06 |

IC50 values represent the concentration of Agent 201 required to inhibit 50% of the enzyme's activity.

Experimental Protocols

The following protocols are foundational for assessing the antibacterial properties of compounds like "this compound."

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

"this compound" stock solution

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare serial two-fold dilutions of "this compound" in CAMHB in the 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria, no agent) and a negative control (broth only).

-

Incubate the plate at 35°C for 16-20 hours.

-

The MIC is the lowest concentration of the agent in which there is no visible turbidity.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an agent to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Relaxed pBR322 DNA

-

E. coli DNA gyrase

-

Assay buffer (containing ATP)

-

"this compound"

-

Agarose (B213101) gel electrophoresis system

Procedure:

-

Incubate relaxed pBR322 DNA with DNA gyrase and ATP in the presence of varying concentrations of "this compound" at 37°C for 1 hour.

-

Stop the reaction with a stop buffer (containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with ethidium (B1194527) bromide.

-

Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Kinetoplast DNA (kDNA)

-

E. coli or S. aureus Topoisomerase IV

-

Assay buffer (containing ATP)

-

"this compound"

-

Agarose gel electrophoresis system

Procedure:

-

Incubate kDNA with topoisomerase IV and ATP in the presence of varying concentrations of "this compound" at 37°C for 30 minutes.

-

Stop the reaction and deproteinize the samples.

-

Separate the catenated and decatenated DNA by agarose gel electrophoresis.

-

Visualize the DNA bands.

-

Inhibition is indicated by the persistence of the high molecular weight catenated kDNA at the origin of the gel.

Conclusion

"this compound" demonstrates potent and broad-spectrum antibacterial activity through the dual inhibition of DNA gyrase and topoisomerase IV. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for its further development as a therapeutic agent. Its efficacy against resistant strains highlights its potential to address the urgent medical need for new antibiotics. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of this promising compound.

References

- 1. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 2. A Review of Antibacterial Candidates with New Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Topoisomerases as Targets for Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Teixobactin: A Novel Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin (B611279) is a groundbreaking antibiotic, first reported in 2015, that has demonstrated potent bactericidal activity against a wide array of Gram-positive bacteria, including formidable drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Discovered through a novel method for culturing previously unculturable soil bacteria, Teixobactin represents a new class of antibiotics.[3][4] What makes Teixobactin particularly remarkable is the absence of detectable resistance development in laboratory settings, a quality that has positioned it as a highly promising candidate in the fight against antimicrobial resistance.[1][5] This technical guide provides a comprehensive overview of Teixobactin, focusing on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Core Mechanism of Action

Teixobactin's primary mode of action is the inhibition of bacterial cell wall synthesis.[1][2][3] It achieves this by binding to highly conserved precursors of essential cell wall components, specifically Lipid II and Lipid III.[1][2][3][6][7] Lipid II is a precursor to peptidoglycan, while Lipid III is a precursor for wall teichoic acid (WTA).[1][2][7] This dual-targeting mechanism is a key feature of Teixobactin's potent antibacterial activity.[7][8]

The binding of Teixobactin to these lipid precursors is distinct from that of other antibiotics, such as vancomycin, which also targets Lipid II.[1][3] Teixobactin forms a stoichiometric complex with these precursors, obstructing the formation of a functional cell envelope.[2] Furthermore, upon binding to Lipid II, Teixobactin can form large supramolecular fibrils, which compromise the integrity of the bacterial membrane, contributing to its killing mechanism.[3][9] The targeting of highly conserved, non-proteinaceous lipid molecules is believed to be the reason for the lack of observed resistance, as these targets are less prone to mutational changes.[3]

Data Presentation

Table 1: Physicochemical Properties of Teixobactin

| Property | Value |

| Molecular Formula | C58H93N13O15 |

| Molecular Weight | 1244.4 g/mol |

| Amino Acid Sequence | MeHN-d-Phe-Ile-Ser-d-Gln-d-Ile-Ile-Ser-d-Thr*-Ala-enduracididine-Ile-COO- |

| Class | Depsipeptide |

| Solubility | Poor in aqueous solutions, soluble in DMSO |

| Source | Eleftheria terrae |

*Note: The carboxy terminus forms a lactone with the L-threonine residue (indicated by ).[3]

Table 2: In Vitro Antibacterial Activity of Teixobactin (Minimum Inhibitory Concentration - MIC)

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 1 |

| Staphylococcus aureus (MRSA) | ATCC 700699 | 1 |

| Staphylococcus aureus (VISA) | JKD6009 | 0.5 |

| Enterococcus faecalis (VRE) | ATCC 51299 | 0.25 |

| Streptococcus pneumoniae | Clinical Isolate | 0.03 |

| Bacillus subtilis | ATCC 6051 | 0.5 |

| Clostridioides difficile | Clinical Isolate | 0.005 |

| Bacillus anthracis | Sterne | 0.02 |

| Mycobacterium tuberculosis | H37Rv | 0.4 |

Data compiled from multiple sources.[10][11][12][13]

Table 3: In Vivo Efficacy of Teixobactin in Mouse Infection Models

| Infection Model | Pathogen | Efficacy Metric | Teixobactin Dose | Comparator (Vancomycin) Dose | Outcome |

| Septicemia | MRSA | Survival | 0.2 mg/kg | 2 mg/kg | 100% survival with Teixobactin vs. <20% with Vancomycin at equivalent relative doses.[14][15] |

| Thigh Infection | MRSA | Bacterial Load Reduction | 5 mg/kg | 10 mg/kg | Significant reduction in bacterial load.[11] |

| Pneumonia | S. pneumoniae | Bacterial Load Reduction | 5 mg/kg | - | 6 log reduction in bacterial load.[11] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines the determination of the minimum concentration of Teixobactin that inhibits the visible growth of a microorganism.

a. Preparation of Materials:

-

Teixobactin stock solution (e.g., in DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum standardized to 0.5 McFarland, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Sterile 96-well microtiter plates.

b. Experimental Procedure:

-

Dispense 100 µL of CAMHB into each well of a 96-well plate.

-

Add 100 µL of the Teixobactin stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Add 100 µL of the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of Teixobactin at which no visible bacterial growth is observed.[10][16]

Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

a. Experimental Setup:

-

Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 10^6 CFU/mL) in CAMHB.

-

The Teixobactin compound is added at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).

-

A growth control without the antibiotic is also included.

b. Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 6, 24 hours), aliquots are taken from each culture.

-

The aliquots are serially diluted in a suitable buffer.

-

The dilutions are plated on agar (B569324) plates.

c. Data Analysis:

-

After incubation, the number of colony-forming units (CFU) on each plate is counted.

-

The CFU/mL for each time point and concentration is calculated.

-

A plot of log10 CFU/mL versus time is generated to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[10][12]

Logical Relationship Diagram

Conclusion

Teixobactin represents a significant advancement in the field of antibiotic discovery. Its novel mechanism of action, targeting lipid precursors of the bacterial cell wall, not only confers potent bactericidal activity against a range of Gram-positive pathogens but also presents a high barrier to the development of resistance.[6][14][17] The in vitro and in vivo data accumulated to date underscore its potential as a future therapeutic agent for treating severe bacterial infections.[11][14] Ongoing research is focused on optimizing its pharmacological properties and advancing it through preclinical and clinical development.[18][19] Teixobactin and the innovative discovery platform that identified it offer renewed hope in the ongoing battle against multidrug-resistant bacteria.

References

- 1. benchchem.com [benchchem.com]

- 2. Teixobactin: Introduction, Mechanism of Action, Uses • Microbe Online [microbeonline.com]

- 3. Teixobactin - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. [PDF] Synthesis and structure−activity relationships of teixobactin | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and structure-activity relationships of teixobactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery, synthesis, and optimization of teixobactin, a novel antibiotic without detectable bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Synthesis and Application of Fluorescent Teixobactin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. urologytimes.com [urologytimes.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Press Releases — NovoBiotic Pharmaceuticals [novobiotic.com]

- 19. Preclinical development of teixobactin, a new antibiotic - Dallas Hughes [grantome.com]

Methodological & Application

Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 201

For Researchers, Scientists, and Drug Development Professionals

Introduction